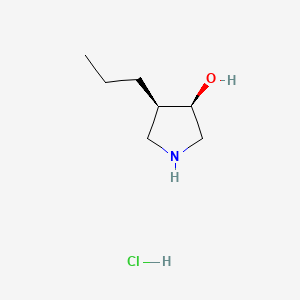

cis-4-Propylpyrrolidin-3-ol;hydrochloride

Description

cis-4-Propylpyrrolidin-3-ol hydrochloride is a pyrrolidine derivative featuring a hydroxyl group at position 3 and a propyl substituent at position 4 in a cis-configuration. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and synthetic applications.

Structure

2D Structure

Properties

Molecular Formula |

C7H16ClNO |

|---|---|

Molecular Weight |

165.66 g/mol |

IUPAC Name |

(3R,4R)-4-propylpyrrolidin-3-ol;hydrochloride |

InChI |

InChI=1S/C7H15NO.ClH/c1-2-3-6-4-8-5-7(6)9;/h6-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1 |

InChI Key |

FECIVVIUQJHLRT-HHQFNNIRSA-N |

Isomeric SMILES |

CCC[C@@H]1CNC[C@@H]1O.Cl |

Canonical SMILES |

CCCC1CNCC1O.Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical properties of cis-4-Propylpyrrolidin-3-ol hydrochloride and its analogs from the provided evidence:

Key Observations:

Alkyl Chain Length: The propyl group in cis-4-Propylpyrrolidin-3-ol hydrochloride confers greater lipophilicity compared to the methyl analog (C₅H₁₂ClNO) . This may reduce aqueous solubility but improve membrane permeability in biological systems. Shorter alkyl chains (e.g., methyl) likely enhance solubility in polar solvents, as seen in related pyrrolidine derivatives.

Ring Size :

Pharmacological Implications

- Neurological Targets : Piperidine and pyrrolidine derivatives are common in neuromodulatory agents (e.g., dopamine receptor ligands). The propyl chain may enhance blood-brain barrier penetration.

- Enzyme Inhibition : Hydroxyl and fluorine substituents in analogs (e.g., cis-3-Fluoro-4-methoxypyrrolidine hydrochloride ) are associated with enzyme inhibition via hydrogen bonding .

Q & A

Q. What synthetic routes are available for cis-4-Propylpyrrolidin-3-ol hydrochloride, and what are their limitations?

- Methodological Answer : Common methods include reductive amination of ketones with propylamine derivatives or cyclization of amino alcohols. For example, analogous compounds like cis-4-Methylpyrrolidin-3-ol hydrochloride are synthesized via Pd-catalyzed coupling or enantioselective hydrogenation . Limitations include low yields in stereoselective steps and byproduct formation during salt precipitation. Optimize reaction conditions (e.g., temperature, solvent polarity) using factorial design principles .

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

- Methodological Answer : The hydrochloride salt increases aqueous solubility by forming ion-dipole interactions with water, making it suitable for in vitro studies (e.g., receptor-binding assays). Stability tests under varying pH (e.g., 4–8) and temperature (4°C vs. 25°C) are recommended. Compare with freebase analogs to quantify solubility differences via HPLC .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of cis-4-Propylpyrrolidin-3-ol hydrochloride while maintaining stereochemical purity?

- Methodological Answer : Employ chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective synthesis. Monitor reaction progress with chiral HPLC to detect racemization. For scale-up, use kinetic analysis (e.g., Arrhenius plots) to identify rate-limiting steps. A study on pyrrolidine derivatives achieved >95% enantiomeric excess (ee) by controlling hydrogen pressure and catalyst loading .

Q. What analytical techniques are most suitable for characterizing the compound’s chiral centers and salt stoichiometry?

- Methodological Answer :

- Chiral Purity : Use polarimetry coupled with chiral stationary-phase HPLC (e.g., Chiralpak® AD-H column).

- Salt Stoichiometry : Perform elemental analysis (C, H, N, Cl) or ion chromatography to confirm 1:1 HCl ratio.

- Structural Confirmation : X-ray diffraction or NOESY NMR to resolve cis vs. trans configurations .

Q. How can contradictions in biological activity data between cis-4-Propylpyrrolidin-3-ol hydrochloride and its analogs be resolved?

- Methodological Answer : Conduct comparative binding assays (e.g., radioligand displacement) using purified receptors (e.g., GPCRs). For example, cis-4-Methylpyrrolidin-3-ol hydrochloride showed 10-fold higher affinity for α2-adrenergic receptors than its trans isomer . Use molecular docking simulations to correlate substituent positioning with binding energy differences.

Q. What strategies improve metabolic stability of pyrrolidine derivatives like cis-4-Propylpyrrolidin-3-ol hydrochloride?

- Methodological Answer : Introduce steric hindrance (e.g., bulkier substituents) or replace metabolically labile groups (e.g., hydroxyl → fluorine). Evaluate stability in liver microsome assays with LC-MS/MS quantification. A study on similar compounds improved half-life from 15 min to >2 hours via methyl group substitution .

Q. What is the compound’s role in enzyme inhibition studies, and how can researchers validate target specificity?

- Methodological Answer : Screen against enzyme panels (e.g., kinases, esterases) to identify off-target effects. For specificity, use CRISPR-edited cell lines lacking the target enzyme. A study on pyrrolidine-based inhibitors validated selectivity via IC50 comparisons and crystallographic binding mode analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.